N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide
Description
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide is a complex organic compound characterized by its unique molecular structure, which includes a piperazine ring, a fluorophenyl group, and a butyramide moiety
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O3S/c1-2-5-16(21)18-8-13-24(22,23)20-11-9-19(10-12-20)15-7-4-3-6-14(15)17/h3-4,6-7H,2,5,8-13H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEBMHZJXWPSDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often require the use of strong bases, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and controlled temperatures to ensure high yields.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve parallel solid-phase synthesis techniques, which allow for the efficient production of large quantities. Photocatalytic synthesis is another method that has been explored for its potential to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide has shown promise in the development of new therapeutic agents. Its ability to interact with various molecular targets makes it a valuable candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its unique properties make it suitable for a range of applications, including as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1-(2-fluorophenyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide
Uniqueness: N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide stands out due to its specific structural features, such as the presence of the sulfonyl group and the butyramide moiety. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Biological Activity
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide is a compound that has garnered attention for its biological activity, particularly its role as an inhibitor of Equilibrative Nucleoside Transporters (ENTs). This article delves into the compound's biological mechanisms, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a piperazine ring, a sulfonyl group, and a butyramide moiety. The molecular formula is , with a molecular weight of approximately 445.5 g/mol.
The primary mechanism of action for this compound involves the inhibition of ENTs, which are crucial for the transport of nucleosides across cell membranes. This inhibition affects nucleotide synthesis and adenosine regulation, which are vital processes in cellular metabolism and signaling.
Biochemical Pathways
The inhibition of ENTs by this compound can lead to significant alterations in biochemical pathways involving:
- Nucleotide Synthesis : Disruption in the transport of nucleosides may hinder the synthesis of nucleotides necessary for DNA and RNA production.
- Adenosine Function : By affecting adenosine levels, the compound may influence various physiological processes, including immune response and neurotransmission.
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the structure of this compound can significantly impact its biological activity. For instance, analogs with varying substitutions on the piperazine ring or sulfonyl group have been evaluated for their potency and selectivity towards ENTs.
| Compound | Modification | Selectivity to ENT1/ENT2 | Biological Activity |
|---|---|---|---|
| Original | None | 5-10x more selective to ENT2 | Inhibitor |
| Analog 1 | Methyl on piperazine | 3x more selective to ENT1 | Reduced activity |
| Analog 2 | Ethyl on sulfonyl | 7x more selective to ENT2 | Enhanced activity |
Case Studies and Research Findings
Several studies have investigated the effects of this compound on cellular models:
- In Vitro Studies : In nucleoside transporter-deficient cell lines transfected with human ENT1 and ENT2, this compound showed significant inhibitory effects on both transporters, with a notable preference for ENT2 .
- Cell Proliferation Assays : The compound was tested in various cancer cell lines where it demonstrated anti-proliferative effects, likely due to its impact on nucleotide availability and adenosine signaling pathways .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, making it a potential candidate for further development in therapeutic applications targeting diseases related to ENTs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
